1,2-苯并异噻唑,5-溴-3-氯-

描述

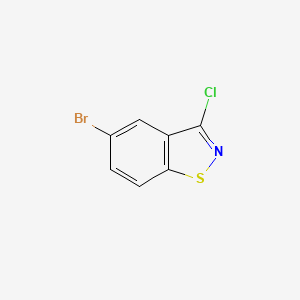

1,2-Benzisothiazole, 5-bromo-3-chloro-, also known as BITBC, is an organic compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole, 5-bromo-3-chloro- consists of a benzisothiazole core with bromo and chloro substituents . The exact positions of these substituents could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 237.8±22.0 °C and a predicted density of 1.849±0.06 g/cm3 . Its pKa is predicted to be 0.47±0.50 .科学研究应用

Medicinal Chemistry: Antidiabetic Drug Synthesis

5-bromo-3-chloro-1,2-benzothiazole serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment. The compound’s role in the development of these inhibitors highlights its importance in addressing public health issues related to diabetes .

Pharmaceutical Research: Antitumor Activity

This compound is utilized in the synthesis of enantiomers with potential antitumor activity. Specifically, it has been involved in the study of PI3Kα kinase inhibition, which is significant in cancer research due to the kinase’s role in cell growth and survival .

Materials Science: Analytical Applications

In materials science, 5-bromo-3-chloro-1,2-benzothiazole is used in various analytical methods, including NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for characterizing materials and ensuring quality control in industrial processes .

Environmental Science: Antibacterial Applications

The benzothiazole derivative has been studied for its antibacterial properties, particularly against multidrug-resistant bacteria. This research is vital for developing new antibiotics to combat the growing issue of antimicrobial resistance .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, the compound is used as a standard or reference in chromatographic and spectroscopic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Biotechnology Research: Drug Discovery

5-bromo-3-chloro-1,2-benzothiazole is also significant in biotechnology research, where it’s used in the synthesis of compounds with potential therapeutic applications. Its role in drug discovery is underscored by its involvement in the development of new molecules with desired biological activities .

属性

IUPAC Name |

5-bromo-3-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETKMCDPJRQYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole, 5-bromo-3-chloro- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

![Dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)

![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)